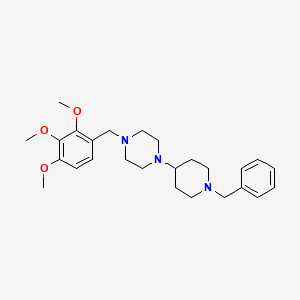
1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as BZP-TM, is a synthetic compound that belongs to the piperazine family. This compound has been synthesized and studied for its potential use as a therapeutic agent in various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the reuptake of dopamine, which may contribute to its potential as a therapeutic agent for addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the reuptake of dopamine, which may contribute to its potential as a therapeutic agent for addiction. Additionally, this compound has been shown to increase heart rate and blood pressure in animals, suggesting its potential as a stimulant.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to reduce cocaine self-administration in rats suggests its potential as a therapeutic agent for addiction. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have stimulant effects, which may make it attractive for recreational use.
Future Directions
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for depression, anxiety, and addiction. Another direction is to study its potential for abuse and develop strategies to prevent its recreational use. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its effects on the serotonergic and dopaminergic systems in the brain.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential use in various medical conditions such as depression, anxiety, and addiction. It has been shown to exhibit antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in treating drug addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in rats, suggesting its potential as a therapeutic agent for addiction.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-30-24-10-9-22(25(31-2)26(24)32-3)20-28-15-17-29(18-16-28)23-11-13-27(14-12-23)19-21-7-5-4-6-8-21/h4-10,23H,11-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGSJFBMMCFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)

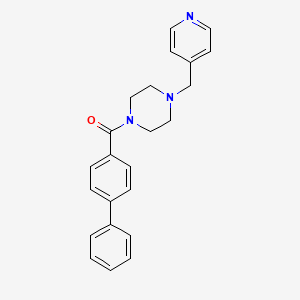

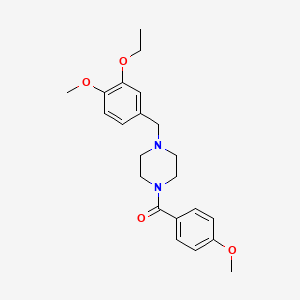
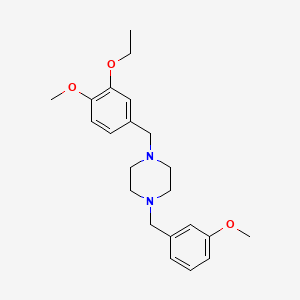
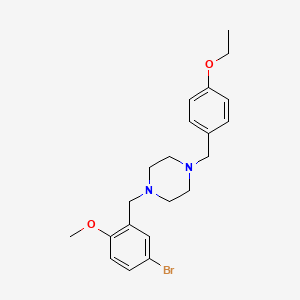
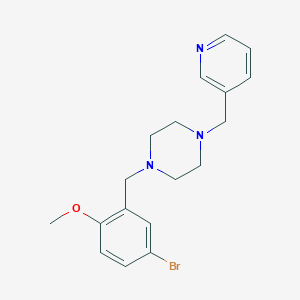
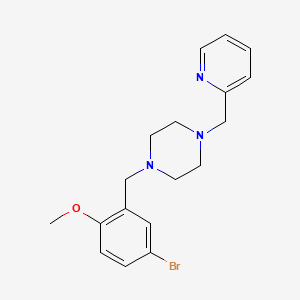
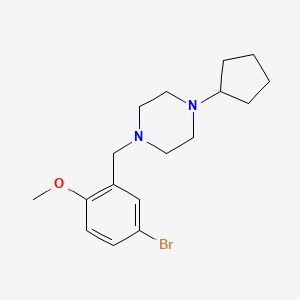

![2,6-dimethoxy-4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3467450.png)
![4-{[4-(2-adamantyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3467455.png)
![4-bromo-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467467.png)